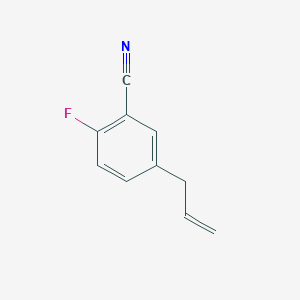

3-(3-Cyano-4-fluorophenyl)-1-propene

Description

3-(3-Cyano-4-fluorophenyl)-1-propene is a substituted propene derivative featuring a phenyl ring with a cyano (-CN) group at position 3 and a fluorine (-F) atom at position 2.

Such substitutions are critical in tuning polymer compatibility, thermal stability, and solubility, as seen in structurally related compounds .

Properties

IUPAC Name |

2-fluoro-5-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYCBLWDRUBFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641135 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943247-49-2 | |

| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-4-fluorophenyl)-1-propene typically involves the following steps:

Starting Material: The synthesis begins with 3-cyano-4-fluorobenzaldehyde.

Wittig Reaction: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0°C to room temperature. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of 3-(3-Cyano-4-fluorophenyl)-1-propene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-4-fluorophenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyano-4-fluorophenyl)-1-propene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-4-fluorophenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Properties

Fluorinated Propene Derivatives

- Perfluorinated Propenes (e.g., 1-Propene, 1,1,2,3,3,3-hexafluoro-): These compounds exhibit high chemical inertness due to strong C-F bonds, making them suitable for surfactants or corrosion-resistant coatings. In contrast, 3-(3-Cyano-4-fluorophenyl)-1-propene’s fluorophenyl group introduces aromaticity and localized electronic effects rather than bulk fluorination .

- 3-(1-Adamantyl)-1-propene: The adamantyl group, a bulky hydrocarbon, enhances thermal stability in polymers but reduces solubility. The cyano-fluorophenyl substituent in the target compound likely offers a balance of polarity and steric hindrance, improving compatibility with polar monomers like styrene or acrylates .

Chlorinated Propenes (e.g., 1-Propene, 1,2-dichloro-):

Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in higher boiling points (e.g., 1,2-dichloropropene: ~85°C) and different reactivity in electrophilic substitutions. The cyano-fluorophenyl group’s electron-withdrawing nature may favor nucleophilic aromatic substitutions over electrophilic pathways .

Polymerization Behavior and Material Properties

- Copolymer Compatibility: Adamantyl-containing copolymers with ethene exhibit increased glass transition temperatures (Tg) due to rigid substituents. The cyano-fluorophenyl group may similarly elevate Tg but with added dipole interactions, enhancing adhesion in composite materials .

Biological Activity

3-(3-Cyano-4-fluorophenyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-(3-Cyano-4-fluorophenyl)-1-propene is characterized by a propene chain attached to a cyano and fluorophenyl group. Its molecular formula is with a molecular weight of approximately 185.19 g/mol.

The biological activity of 3-(3-Cyano-4-fluorophenyl)-1-propene is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Binding : It is hypothesized that 3-(3-Cyano-4-fluorophenyl)-1-propene may act as a ligand for certain receptors, modulating their activity and affecting downstream signaling pathways.

Cytotoxicity

Research indicates that 3-(3-Cyano-4-fluorophenyl)-1-propene exhibits cytotoxic effects on various cancer cell lines. A study utilizing the MTT assay revealed an IC50 value of approximately 25 µM against human cervical cancer cells (HeLa) after 48 hours of exposure. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against common bacterial strains demonstrated significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results indicate that 3-(3-Cyano-4-fluorophenyl)-1-propene could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a recent study published in Cancer Letters, researchers investigated the anticancer properties of various derivatives of propene compounds, including 3-(3-Cyano-4-fluorophenyl)-1-propene. The study found that this compound significantly inhibited tumor growth in xenograft models, leading to a reduction in tumor size by approximately 50% compared to controls after two weeks of treatment.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with 3-(3-Cyano-4-fluorophenyl)-1-propene reduced neuronal cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases.

Toxicity Profile

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also presents some toxicity concerns. In animal studies, doses above 50 mg/kg resulted in observable side effects such as liver enzyme elevation and gastrointestinal disturbances. Further research is needed to delineate the safety profile and therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.